REACTION_CXSMILES
|
Cl.NO.[OH-].[Na+].O1CCOCC1.C[N:13]([CH:15]=[N:16][C:17](=[O:25])[C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1)C>C(O)(=O)C>[CH3:24][C:21]1[CH:22]=[CH:23][C:18]([C:17]2[O:25][N:13]=[CH:15][N:16]=2)=[CH:19][CH:20]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
N-[(dimethylamino)methylene]-4-methylbenzamide
|
Quantity
|
6.79 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=NC(C1=CC=C(C=C1)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 90° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product is isolated from the cooled reaction mixture
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=NC=NO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |